molecular formula C15H12N4O2 B11024636 2-(Methoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(Methoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11024636
M. Wt: 280.28 g/mol
InChI Key: IPJIZQLPTLYJNV-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of furotriazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a substituted furan with a triazole derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(Methoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored as a scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furotriazolopyrimidines and related heterocyclic structures, such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

2-(Methoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

4-(methoxymethyl)-11-phenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H12N4O2/c1-20-8-13-17-14-11-7-12(10-5-3-2-4-6-10)21-15(11)16-9-19(14)18-13/h2-7,9H,8H2,1H3

InChI Key

IPJIZQLPTLYJNV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C=NC3=C(C2=N1)C=C(O3)C4=CC=CC=C4

Origin of Product

United States

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